N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide is a synthetic organic compound characterized by its unique trifluoromethyl group and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of glyoxal with ammonia and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with But-2-ynamide: The final step involves coupling the trifluoromethylated imidazole with but-2-ynamide under appropriate conditions, such as using a palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-Trifluoroethyl]imidazole
- N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]acetamide
- N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]prop-2-ynamide
Uniqueness
N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide stands out due to its combination of a trifluoromethyl group and an alkyne moiety, which imparts unique reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-3-4-7(17)15-8(10(11,12)13)9-14-5-6-16(9)2/h5-6,8H,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNDDAHXSKUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=NC=CN1C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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